N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzene sulfonamide, primarily recognized by its pharmaceutical name Dabrafenib, belongs to a class of drugs known as kinase inhibitors. [, , ] Specifically, it functions as a potent and selective inhibitor of B-Raf kinase, particularly targeting the V600E mutant form. [, , , ] This mutation is frequently observed in various cancers, making Dabrafenib a crucial subject of research in oncology. [, , ] Its primary role in scientific research lies in its use as a therapeutic agent for cancers harboring the B-Raf V600E mutation and as a tool for investigating the role of B-Raf in cellular signaling pathways.
The provided research emphasizes the metabolic transformations of N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzene sulfonamide within the human body. [, ] One significant reaction involves the oxidation of the tert-butyl group, resulting in the formation of hydroxy-dabrafenib. [, ] Further oxidation leads to the production of carboxy-dabrafenib, which can undergo pH-dependent decarboxylation to yield desmethyl-dabrafenib. [, ] These metabolic pathways play a crucial role in understanding the pharmacokinetic properties and potential drug interactions of Dabrafenib.
N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzene sulfonamide acts as a selective inhibitor of B-Raf kinase, a key component of the MAPK/ERK signaling pathway. [, , , ] In many cancers, the B-Raf protein carries a specific mutation (V600E), making it constitutively active and leading to uncontrolled cell proliferation. [, , , ] Dabrafenib binds directly to the ATP-binding site of the mutated B-Raf kinase, preventing its activation and hindering the downstream signaling cascade responsible for cell growth and survival. [, , , ] This targeted inhibition makes Dabrafenib an effective therapeutic agent for cancers driven by the B-Raf V600E mutation.
N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzene sulfonamide, marketed as Dabrafenib, finds its primary application in the treatment of various cancers harboring the B-Raf V600E mutation. [, , ] It has demonstrated efficacy in melanoma, non-small cell lung cancer, and thyroid cancer, among others. [, , ] Research also explores its potential in combination therapies with other anticancer agents, such as MEK inhibitors (Trametinib) and anti-CTLA-4 antibodies, to enhance treatment efficacy and combat drug resistance. [, , ] Furthermore, Dabrafenib serves as a valuable tool for investigating the complex roles of the B-Raf signaling pathway in both healthy and diseased cells.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: